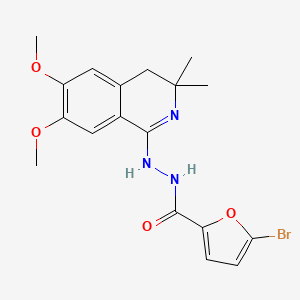![molecular formula C17H21NO2S B4581079 3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4581079.png)
3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid
説明
3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid, also known as BM 15.766, is a synthetic compound that has been studied for its potential use in various scientific research applications. 766, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid 15.766 works by inhibiting the activity of ACAT and G6PD, which are enzymes involved in cholesterol and glucose metabolism, respectively. By inhibiting these enzymes, 3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid 15.766 can reduce the amount of cholesterol and glucose in the body, which may have beneficial effects on certain diseases.
Biochemical and Physiological Effects:
3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid 15.766 has been shown to have a variety of biochemical and physiological effects, including reducing cholesterol levels, reducing glucose levels, and reducing inflammation. It has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
One advantage of 3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid 15.766 is that it is a synthetic compound, which means that it can be easily synthesized and purified for use in lab experiments. However, one limitation is that it may not be as effective in vivo as it is in vitro, which means that further research is needed to determine its potential use in humans.
将来の方向性
There are several future directions for research on 3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid 15.766, including further studies on its mechanism of action, its potential use in the treatment of atherosclerosis and cancer, and its potential use in combination with other drugs. Additionally, further research is needed to determine its safety and efficacy in humans before it can be used as a therapeutic agent.
科学的研究の応用
3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid 15.766 has been studied for its potential use in various scientific research applications, including its ability to inhibit the activity of certain enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) and glucose-6-phosphate dehydrogenase (G6PD). It has also been studied for its potential use in the treatment of atherosclerosis, cancer, and other diseases.
特性
IUPAC Name |
3-(3-butyl-2-methylquinolin-4-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-4-7-13-12(2)18-15-9-6-5-8-14(15)17(13)21-11-10-16(19)20/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBZUYFFOMONBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2N=C1C)SCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)

![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4581019.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4581031.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4581033.png)
![1-[7-ethyl-1-(2-phenoxyethyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4581040.png)
![isopropyl 5-(aminocarbonyl)-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4581045.png)
![4-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4581060.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-2-thiophenecarboxamide](/img/structure/B4581067.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4581088.png)
![N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4581092.png)

![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581100.png)
